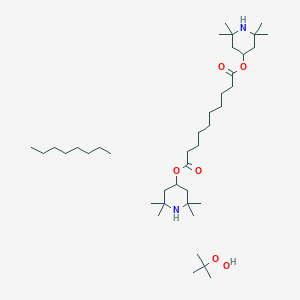

Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate

Descripción general

Descripción

Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is a hindered amine light stabilizer (HALS) that is effective in retarding degradation through thermal and photo-oxidation processes . It can be used in wood and plastic-based coatings .

Synthesis Analysis

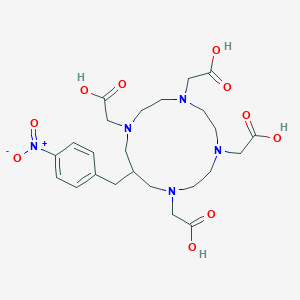

The synthesis of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate involves the use of bis(2,2,6,6-tetramethyl-tetrahydroxypiperidine) sebacate nitroxide free radical, n-octane, and hydrogen peroxide as oxidants . The reaction occurs under the catalytic action of a compound catalyst, a mixture of various compounds including cuprous sulfate, vanadium pentoxide, tungsten trioxide, ferrous sulfate heptahydrate, tetrabutylammonium bromide, tetrabutylammonium chloride, benzyltriethylammonium chloride, glacial acetic acid, and methanesulfonic acid . The reaction takes place at 75-85 ℃ .Molecular Structure Analysis

The empirical formula of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is C44H84N2O6 . Its molecular weight is 737.15 . The SMILES string representation of its structure isCCCCCCCCON1C(C)(C)CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(C)(C)N(OCCCCCCCC)C(C)(C)C2 . Chemical Reactions Analysis

Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS) made up of nitroxyl radicals . It acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .Physical And Chemical Properties Analysis

Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate has a refractive index of 1.479 (lit.) . Its dynamic viscosity is 3000 mPa.s at 20 °C (lit.) . The transition temperature (Tg) is >150 °C (dec) . It is soluble in H2O to <6 ppm at 20 °C and has a density of 1.028 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

UV-123: Comprehensive Analysis of Scientific Research Applications

Coatings for Wood and Plastics: UV-123 serves as a hindered amine light stabilizer (HALS), effectively retarding degradation through thermal and photo-oxidation processes. It is particularly useful in coatings for wood and plastic, providing long-term stability against weathering and heat .

Automotive and Industrial Coatings: In the automotive industry, UV-123 is utilized to enhance the durability of car paints, protecting them from UV radiation and thermal degradation. It is also applied in industrial coatings to improve the lifespan of machinery and equipment exposed to harsh environmental conditions .

Decorative Paints: Decorative paints benefit from UV-123’s stabilizing properties, which prevent discoloration and maintain the aesthetic appeal of painted surfaces over time. This application is crucial for both interior and exterior decorative purposes .

Wood Stains and Varnishes: Wood stains and varnishes containing UV-123 are more resistant to fading and degradation caused by sunlight exposure. This ensures that wooden furniture and structures retain their intended appearance for extended periods .

Polymers: A wide range of polymers, including acrylics, polyurethanes, sealants, adhesives, and rubbers, are stabilized by UV-123. This extends their usability and functionality in various applications such as construction materials, household items, and electronic components .

Heat Control in Polymers: UV-123 acts as a heat controller in polymers by reacting with phenolic antioxidants incorporated within them. This helps in managing the thermal stability of polymers during processing and usage .

Synthesis Methods: The compound’s synthesis methods are also an area of research interest, as optimizing the production process can lead to more efficient and cost-effective manufacturing of UV-123 for its various applications .

Safety and Hazards

Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is classified as Aquatic Chronic 4 according to the Globally Harmonized System (GHS) . Its storage class code is 10 - Combustible liquids . The flash point is 110 °C - closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Propiedades

IUPAC Name |

bis(2,2,6,6-tetramethyl-1-octoxypiperidin-4-yl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84N2O6/c1-11-13-15-17-23-27-31-49-45-41(3,4)33-37(34-42(45,5)6)51-39(47)29-25-21-19-20-22-26-30-40(48)52-38-35-43(7,8)46(44(9,10)36-38)50-32-28-24-18-16-14-12-2/h37-38H,11-36H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIVCXJNIBEGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCON1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)OCCCCCCCC)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate | |

CAS RN |

122586-52-1 | |

| Record name | Tinuvin 123 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122586-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

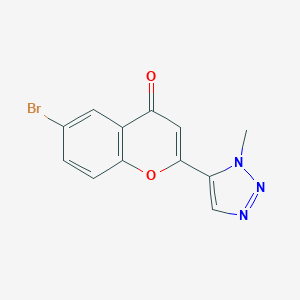

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

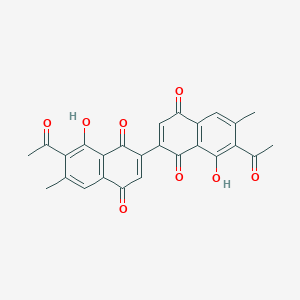

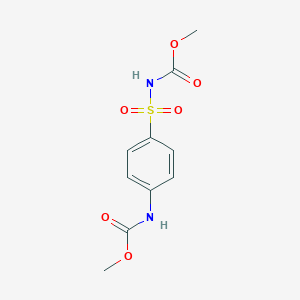

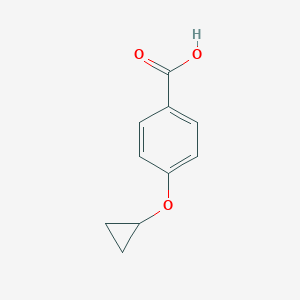

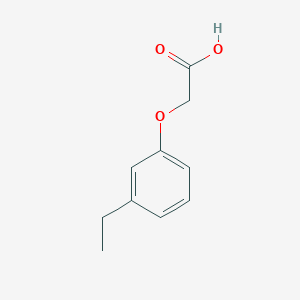

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate as a hindered amine light stabilizer (HALS)?

A: Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, also known as TINUVIN®123, acts as a HALS primarily through a cyclic process involving the formation and regeneration of stable nitroxyl radicals. While the exact mechanism is debated, one proposed pathway involves the initial abstraction of a hydrogen atom from the polymer matrix by reactive species generated from polymer degradation. This creates a polymer alkyl radical, which then reacts with the nitroxyl radical of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, forming a stable alkyl-aminoether. This species can further react with peroxy radicals, effectively scavenging them and regenerating the nitroxyl radical to continue the cycle. [, ]

Q2: What structural modification of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate has been observed under high temperatures and what is its significance?

A: Research using desorption electrospray ionization mass spectrometry (DESI-MS) revealed that Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate undergoes a significant structural modification at high curing temperatures (around 260°C) and even under simulated physiological conditions (80°C, full solar spectrum). The modification involves the cleavage of the N-OR bond in one of the piperidine rings, resulting in the conversion of the N-ether piperidine moiety (N-OC8H17) to a secondary piperidine (N-H). This finding suggests an alternative pathway for the generation of the nitroxyl radical, crucial for the antioxidant activity of HALS. This pathway, involving N-OR bond cleavage, had not been previously described for the N-ether subclass of HALS. []

Q3: Can Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate be directly detected in polymer coatings, and what insights can this provide about polymer degradation?

A: Yes, Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate can be directly detected in situ from a thermoset polymer coating using Liquid Extraction Surface Analysis (LESA) coupled with mass spectrometry. This technique requires no sample preparation and allows for the detection of not only the HALS but also polymer degradation products like melamine (1,3,5-triazine-2,4,6-triamine). The detection of melamine, in particular, can be linked to the phenomenon known as polymer "blooming", characterized by powder-like deposits on the coating's surface. This direct detection method provides valuable insights into the mechanisms of polymer degradation and highlights the effectiveness of LESA-MS as a powerful tool for polymer analysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.